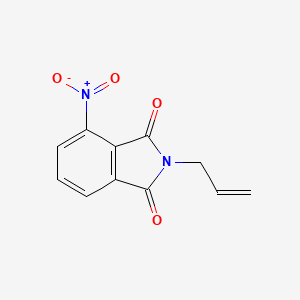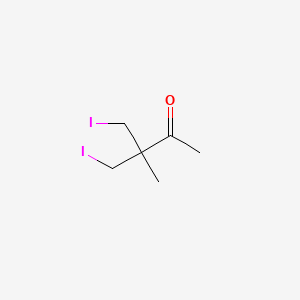![molecular formula C28H43FN2O B14356202 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine CAS No. 96184-31-5](/img/structure/B14356202.png)
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dodecyloxy group, a fluorophenyl group, and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction, where a dodecyloxy group is introduced to a fluorophenyl precursor. This is followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Applications De Recherche Scientifique
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and interactions due to its unique structural properties.
Industry: It can be used in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dodecyloxy-2-hydroxybenzophenone: This compound shares the dodecyloxy group but differs in its core structure and functional groups.
2,5-(Dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene: Another compound with a dodecyloxy group, used in mesomorphic studies.
Uniqueness
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine is unique due to its combination of a fluorophenyl group and a pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
96184-31-5 |
|---|---|
Formule moléculaire |
C28H43FN2O |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
2-(4-dodecoxy-3-fluorophenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C28H43FN2O/c1-3-5-7-9-10-11-12-13-14-16-20-32-27-19-18-25(21-26(27)29)28-30-22-24(23-31-28)17-15-8-6-4-2/h18-19,21-23H,3-17,20H2,1-2H3 |
Clé InChI |
JHLXRDNDPZFROK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C2=NC=C(C=N2)CCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


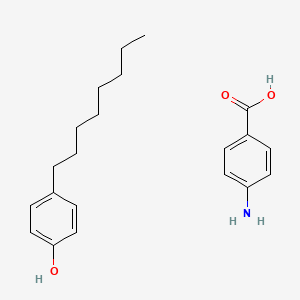
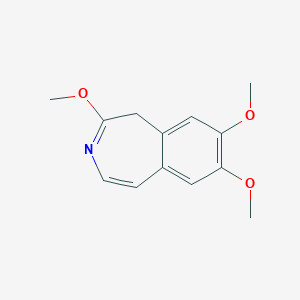
![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)

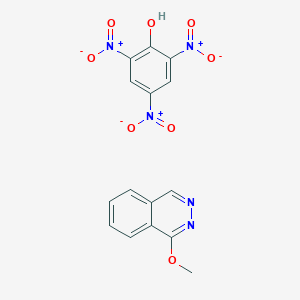
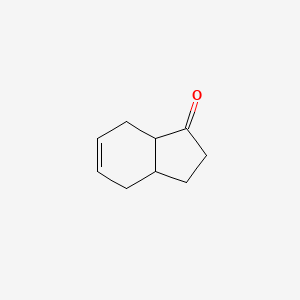
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
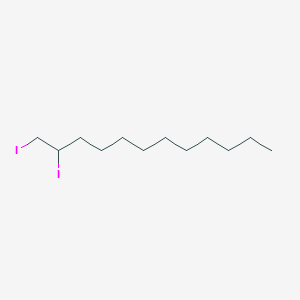
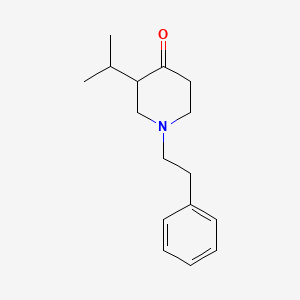
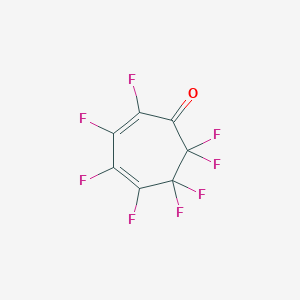
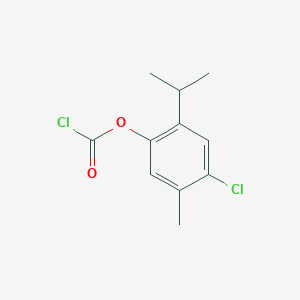
![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
